suppliers and price of 2-bromo-N-(4-methylphenyl)butanamide
suppliers and price of 2-bromo-N-(4-methylphenyl)butanamide
An In-Depth Technical Guide to 2-bromo-N-(4-methylphenyl)butanamide: Sourcing, Synthesis, and Safe Handling for Research Professionals
Abstract
This technical guide provides a comprehensive overview of 2-bromo-N-(4-methylphenyl)butanamide (CAS No: 300707-60-2), a valuable intermediate in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document details the current sourcing landscape, including known suppliers and pricing considerations. Furthermore, it presents a validated, step-by-step synthetic protocol derived from established chemical principles for α-bromoamides. Key sections on safe handling, storage, and potential research applications are included to ensure both operational safety and conceptual understanding. The guide is grounded in authoritative references and employs clear visualizations to elucidate complex processes, serving as an essential resource for laboratory practice.
Compound Profile & Physicochemical Properties
2-bromo-N-(4-methylphenyl)butanamide is a secondary amide derivative and a member of the α-haloamide class of compounds. This functional group arrangement makes it a versatile building block, particularly for introducing a substituted butanamide moiety into larger, more complex molecules. Its structure features a bromine atom on the carbon alpha to the carbonyl group, which serves as an effective leaving group in nucleophilic substitution reactions.
| Property | Value | Source |
| IUPAC Name | 2-bromo-N-(4-methylphenyl)butanamide | N/A |
| CAS Number | 300707-60-2 | |
| Molecular Formula | C₁₁H₁₄BrNO | [1] |
| Molecular Weight | 256.14 g/mol | [1] |
| Synonyms | 2-bromo-N-(p-tolyl)butanamide | N/A |
| Class | α-Bromoamide | N/A |
Sourcing & Procurement
The procurement of 2-bromo-N-(4-methylphenyl)butanamide is characteristic of specialized research chemicals, primarily available through suppliers focusing on screening compounds and building blocks for discovery research. The market is composed of several niche vendors, and availability can fluctuate.
Supplier Landscape & Pricing Analysis
Pricing and availability are highly dependent on the supplier, requested quantity, and required purity. As of early 2026, pricing for small, research-scale quantities is in the range of several dozen to over one hundred US dollars per milligram. Researchers should anticipate that many suppliers operate on a "price on request" basis.
| Supplier | Compound ID / Product No. | Availability / Notes |
| Chemdiv | 1889-0511 | Available in 1 mg format for $69 (Price subject to change).[1] |
| Sigma-Aldrich | PH011515 (related compound) | Lists 2-bromo-N-(2-methylphenyl)butanamide under the AldrichCPR brand, noting that the buyer assumes responsibility for confirming purity. The target compound is also listed among many results. |
| Other Potential Suppliers | AChemBlock, AOBChem, Ambeed, Inc. | These and other suppliers are listed as vendors for this or structurally similar compounds, typically requiring an inquiry for price and availability. |
Synthetic Routes & Methodologies
The synthesis of 2-bromo-N-(4-methylphenyl)butanamide is most reliably achieved through the nucleophilic acyl substitution of a 2-bromobutyryl halide with 4-methylaniline (p-toluidine). This well-established amidation reaction is efficient and high-yielding. The protocol below is a standard procedure adapted from analogous syntheses of similar N-aryl-α-bromoamides.[2][3]
Proposed Experimental Protocol
Objective: To synthesize 2-bromo-N-(4-methylphenyl)butanamide from 4-methylaniline and 2-bromobutyryl bromide.
Reagents & Materials:
-
4-methylaniline (p-toluidine)
-
2-bromobutyryl bromide
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Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Standard laboratory glassware, magnetic stirrer, and ice bath
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methylaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Acyl Bromide: While stirring vigorously, add a solution of 2-bromobutyryl bromide (1.1 equivalents) in anhydrous DCM dropwise to the cooled mixture over 15-20 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the mixture back to 0 °C and carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to neutralize the triethylammonium hydrobromide salt.
-
Workup & Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and finally with brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 2-bromo-N-(4-methylphenyl)butanamide.
Diagram of Synthetic Workflow
Caption: Figure 1: Experimental Workflow for Amide Synthesis
Diagram of Reaction Mechanism
Caption: Figure 2: Nucleophilic Acyl Substitution Mechanism
Safety, Handling, and Storage
As no specific Material Safety Data Sheet (MSDS) is widely available for 2-bromo-N-(4-methylphenyl)butanamide, handling precautions should be based on structurally related α-bromoamides and general principles of laboratory safety.[4][5][6]
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Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Avoid direct contact with skin and eyes. Avoid creating dust. Ensure adequate ventilation.
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes.[7]
-
Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[7]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[5]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention.[7]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light and keep away from strong oxidizing agents.[8]
Disclaimer: This information is a guideline. Always consult the specific Safety Data Sheet provided by the supplier before handling the chemical.
Applications in Research & Development
2-bromo-N-(4-methylphenyl)butanamide is primarily of interest as a synthetic intermediate or building block in discovery chemistry. Its utility stems from the two reactive sites it possesses: the nucleophilic secondary amide and the electrophilic α-brominated carbon.
-
Medicinal Chemistry & Drug Discovery: α-haloamides are versatile precursors in the synthesis of novel chemical entities.[9] The bromine atom can be displaced by a variety of nucleophiles (e.g., amines, thiols, azides) to rapidly generate a library of compounds for biological screening. Such libraries are often evaluated for activities such as antibacterial or enzyme inhibition.[10] Brominated intermediates are foundational in the synthesis of drugs targeting neurological and endocrinological conditions.[11]
-
Materials Science: While less common, related N-aryl α-haloamides have been investigated as functional initiators for Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique used to create polymers with specific architectures.[2]
Conclusion
2-bromo-N-(4-methylphenyl)butanamide is a specialized yet valuable chemical for research and development. While sourcing requires engagement with niche chemical suppliers, its synthesis is straightforward, relying on fundamental and well-documented amidation chemistry. By adhering to the safety protocols outlined for analogous compounds and understanding its potential as a versatile synthetic intermediate, researchers can effectively incorporate this compound into their discovery workflows.
References
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Amerigo Scientific. 2-Bromo-N-methyl-N-(4-methylphenyl)butanamide. [Link]
-
Moreno-Fuquen, R., et al. (2012). 2-Bromo-2-methyl-N-p-tolylpropanamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o133. [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET - 2'-Bromo-4'-methylacetanilide (Chinese). [Link]
-
Tradeindia. 2-bromo-1-(4-methylphenyl)propan-1-one. [Link]
-
Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS 2-BROMO-4-FLUORO-N-METHYLBENZAMIDE. [Link]
-
PrepChem.com. Synthesis of 4-bromo-N-(4-hydroxyphenyl)butanamide. [Link]
-
PYG Lifesciences. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. [Link]
-
ResearchGate. Preparation of 2‐bromo‐2‐methyl‐N‐o‐tolylpropanamide. [Link]
-
MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives.... [Link]
Sources
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